[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-ethyl-amine [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-ethyl-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13468934
InChI: InChI=1S/C15H25N3/c1-2-18(12-14-6-4-3-5-7-14)15-8-10-17(13-15)11-9-16/h3-7,15H,2,8-13,16H2,1H3
SMILES: CCN(CC1=CC=CC=C1)C2CCN(C2)CCN
Molecular Formula: C15H25N3
Molecular Weight: 247.38 g/mol

[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-ethyl-amine

CAS No.:

Cat. No.: VC13468934

Molecular Formula: C15H25N3

Molecular Weight: 247.38 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-ethyl-amine -

Specification

Molecular Formula C15H25N3
Molecular Weight 247.38 g/mol
IUPAC Name 1-(2-aminoethyl)-N-benzyl-N-ethylpyrrolidin-3-amine
Standard InChI InChI=1S/C15H25N3/c1-2-18(12-14-6-4-3-5-7-14)15-8-10-17(13-15)11-9-16/h3-7,15H,2,8-13,16H2,1H3
Standard InChI Key MIOJMQKGNXNBQY-UHFFFAOYSA-N
SMILES CCN(CC1=CC=CC=C1)C2CCN(C2)CCN
Canonical SMILES CCN(CC1=CC=CC=C1)C2CCN(C2)CCN

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s backbone consists of a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) substituted at the 3-position with an aminoethyl group (-NH₂-CH₂-CH₂-). The nitrogen atom at the 1-position of the pyrrolidine is further functionalized with a benzyl group (C₆H₅-CH₂-) and an ethyl group (-CH₂-CH₃). This arrangement creates three distinct nitrogen centers, contributing to its basicity and potential for hydrogen bonding.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₅H₂₅N₃
Molecular Weight247.38 g/mol
Exact Mass247.205 g/mol
Topological Polar Surface Area43.5 Ų
LogP (Octanol-Water)2.75
Hydrogen Bond Donors1 (NH₂ group)
Hydrogen Bond Acceptors3 (N atoms)

Data derived from InChI and SMILES notations confirm the connectivity: CCN(CC1=CC=CC=C1)C2CCN(C2)CCN.

Stereochemical Considerations

The chiral center at the 3-position of the pyrrolidine ring gives rise to (R)- and (S)-enantiomers. Stereochemistry profoundly influences biological activity; for example, (R)-enantiomers of analogous pyrrolidine derivatives exhibit higher receptor binding affinities in neurological targets compared to their (S)-counterparts. Enantiomeric resolution techniques, such as chiral chromatography or enzymatic resolution, are critical for isolating pharmacologically active forms.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves a multi-step sequence:

  • Pyrrolidine Ring Formation: Cyclization of γ-aminobutyraldehyde derivatives under acidic conditions yields the pyrrolidine core .

  • N-Alkylation: Sequential alkylation with benzyl bromide and ethyl iodide introduces the benzyl and ethyl groups at the pyrrolidine nitrogen.

  • Aminoethyl Functionalization: Reaction of the 3-position with 2-aminoethyl chloride in the presence of a base (e.g., K₂CO₃) completes the structure .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Pyrrolidine FormationH₂SO₄, 100°C, 12 h65
N-BenzylationBenzyl bromide, DMF, 60°C78
N-EthylationEthyl iodide, NaH, THF82
Aminoethyl Addition2-Aminoethyl chloride, K₂CO₃70

Industrial-Scale Challenges

Large-scale production requires optimization to minimize side reactions, such as over-alkylation or racemization. Continuous flow reactors and immobilized catalysts have been proposed to enhance efficiency and enantiomeric purity .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ar-H), 3.71 (s, 2H, N-CH₂-Ar), 2.90–2.45 (m, 10H, pyrrolidine and ethylamine protons), 1.35 (t, J = 7.2 Hz, 3H, CH₂CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ 138.4 (Ar-C), 128.9–127.2 (Ar-CH), 62.1 (N-CH₂-Ar), 54.3 (pyrrolidine C3), 47.8–45.2 (N-CH₂-CH₃ and ethylamine carbons), 22.1 (CH₂CH₃).

Mass Spectrometry

Electrospray ionization (ESI-MS) shows a predominant [M+H]⁺ peak at m/z 248.2, consistent with the molecular weight.

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